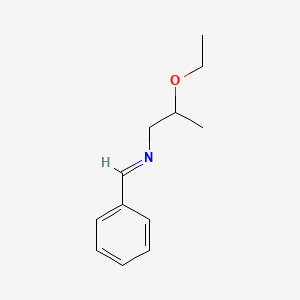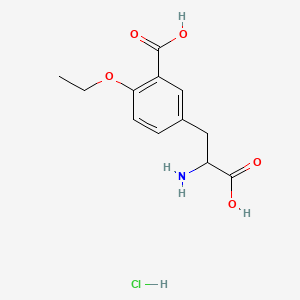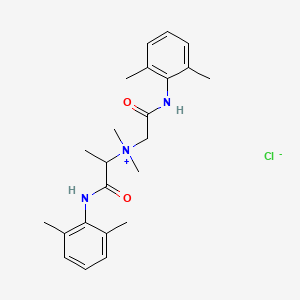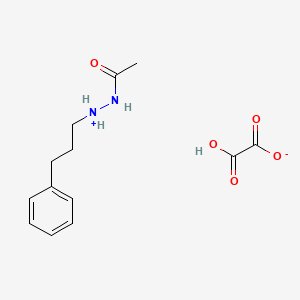
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride is a chemical compound with the molecular formula C17H27ClN2O3 and a molecular weight of 342.861 g/mol. It is known for its unique structure, which includes a pyrrolidinium ion and a propoxyphenyl carbamate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride involves several steps. The primary synthetic route includes the reaction of 1-pyrrolidine with 1-chloropropan-2-yl N-(3-propoxyphenyl)carbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in biological or pharmacological studies.
Comparación Con Compuestos Similares
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride can be compared with other similar compounds, such as:
- 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-methoxyphenyl)carbamate;chloride
- 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-ethoxyphenyl)carbamate;chloride
These compounds share similar structural features but differ in the substituents on the phenyl ring.
Propiedades
Número CAS |
42438-05-1 |
|---|---|
Fórmula molecular |
C17H27ClN2O3 |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-3-11-21-16-8-6-7-15(12-16)18-17(20)22-14(2)13-19-9-4-5-10-19;/h6-8,12,14H,3-5,9-11,13H2,1-2H3,(H,18,20);1H |
Clave InChI |
WYKQCOKVGDUHQS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+]2CCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


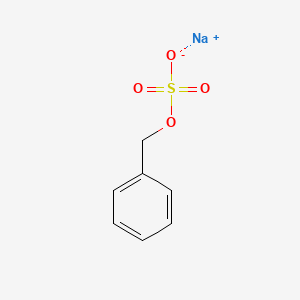

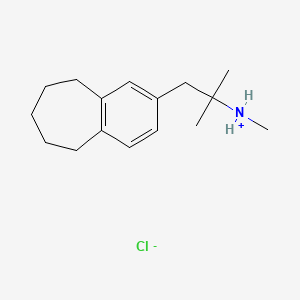
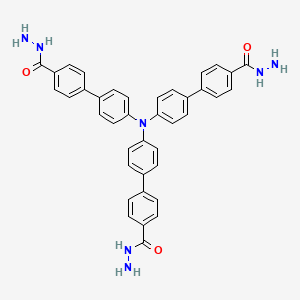
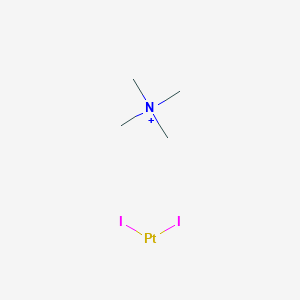


![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
